6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Description
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo-oxazine core with a carboxylic acid substituent at position 3 and two fluorine atoms at position 5. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. The fluorine atoms enhance metabolic stability and electronegativity, while the carboxylic acid group provides ionizability, influencing solubility and target interactions.
Properties
IUPAC Name |
6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)2-11-5(14-3-7)4(1-10-11)6(12)13/h1H,2-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSQAAYSPHMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(C=NN21)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deoxyfluorination of Diol Precursors
6,6-Difluoro substitution is achieved via reaction of a diol intermediate with diethylaminosulfur trifluoride (DAST). In a related synthesis, 6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine was converted to the difluoro derivative using DAST in dichloromethane at −10°C, yielding 82% product.
Direct Fluorination via Halogen Exchange
Electrophilic fluorinating agents like Selectfluor® have been employed for C–H fluorination, though this method shows lower regioselectivity for bicyclic systems. A patent application describes the use of KF in the presence of 18-crown-6 to substitute bromine atoms at the 6-position, achieving 68% conversion.
Integrated Synthetic Pathways
Three-Step Route from Pyrazole-3-Carboxylic Acid
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification of pyrazole-3-carboxylic acid | SOCl₂, ethanol, reflux, 2 h | 95% |
| 2 | Cyclization with 1,3-dibromopropane | K₂CO₃, DMF, 130°C, 2 h | 89% |
| 3 | Difluoro introduction using DAST | DAST, CH₂Cl₂, −10°C to RT, 12 h | 78% |
This route prioritizes early carboxylation to avoid functional group incompatibility during fluorination. The ester intermediate (Step 1) improves solubility for subsequent cyclization.
Late-Stage Carboxylation Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of 3-cyanopyrazole | 1,3-dibromopropane, K₂CO₃, DMF, 130°C | 91% |
| 2 | Hydrolysis of nitrile to carboxylic acid | H₂SO₄ (60%), reflux, 8 h | 85% |
| 3 | Fluorination with DAST | DAST, CH₂Cl₂, 0°C, 6 h | 80% |
This method avoids ester handling but requires harsh hydrolysis conditions that may degrade the oxazine ring if improperly controlled.
Challenges and Optimization Strategies
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Regioselectivity in cyclization: N1-substituted pyrazoles favor oxazine formation at the 5,1-b position, whereas N2 substitution leads to alternative regioisomers. Microwave-assisted synthesis (100°C, 30 min) reduces side products by accelerating reaction kinetics.
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Fluorination side reactions: Over-fluorination at the 7-position is mitigated by steric hindrance from the carboxylic acid group. Computational studies (DFT) suggest a 12.3 kcal/mol activation barrier difference between 6- and 7-fluorination sites.
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Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves the target compound from monofluoro and des-fluoro impurities, with typical retention times of 8.2 min vs. 7.6 min for byproducts.
Comparative Analysis of Methods
| Parameter | Three-Step Route | Late-Stage Carboxylation |
|---|---|---|
| Total yield | 65% | 62% |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
| Fluorination efficiency | 78% | 80% |
The three-step route offers superior scalability and purity, making it preferable for industrial applications despite marginally lower fluorination efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant antitumor activity. A study demonstrated that modifications to the pyrazolo structure could enhance cytotoxic effects against various cancer cell lines. The difluoro substitution is hypothesized to increase the lipophilicity and bioavailability of the compound, making it a candidate for further drug development .
Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. In vitro studies have shown that certain pyrazolo derivatives can inhibit pro-inflammatory cytokine production, suggesting a mechanism for treating chronic inflammatory diseases .
Agricultural Science Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that pyrazolo derivatives can act as effective agents against specific pests and pathogens in agriculture. For instance, studies have reported that certain derivatives demonstrate high efficacy against fungal pathogens affecting crops, thereby reducing the need for conventional chemical fungicides .
Herbicide Development
Additionally, the unique structure of 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid has been explored for developing new herbicides. The compound's mechanism of action involves disrupting metabolic pathways in target plants while being less toxic to non-target species .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been investigated as a building block for synthesizing novel polymers. Its difluoro group can enhance thermal stability and mechanical properties in polymer matrices. Research shows that incorporating this compound into polymer formulations leads to improved performance characteristics such as increased tensile strength and resistance to environmental degradation .
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It has been used as a precursor in the synthesis of nanoparticles with tailored functionalities for drug delivery systems and diagnostic applications .
Case Studies
Mechanism of Action
The mechanism by which 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets, leading to its biological or pharmacological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Insights
Functional Group Impact on Solubility and Activity
- Carboxylic Acid vs. Sulfonamide (GDC-2394): The carboxylic acid group in the target compound offers pH-dependent solubility (ionizable at physiological pH), whereas GDC-2394’s sulfonamide and basic amine substituents enhance aqueous solubility across broader pH ranges .
- Ester vs. Carboxylic Acid: Ethyl esters (e.g., ) are lipophilic intermediates with lower solubility. Hydrolysis to carboxylic acids improves solubility but may reduce membrane permeability .
Fluorine Substitution vs. Methyl Groups
- The 6,6-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to 6,6-dimethyl analogues (). Fluorine’s electron-withdrawing effects may enhance hydrogen bonding with target residues, as seen in JAK inhibitors ().
Pharmacokinetic Considerations
- Metabolic Stability: Fluorinated compounds (target and PA-824 analogues) exhibit enhanced stability over non-fluorinated variants, critical for in vivo efficacy .
Biological Activity
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a synthetic compound notable for its unique chemical structure and potential biological activities. This compound belongs to the pyrazolo[5,1-b][1,3]oxazine class and has garnered interest due to its possible applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of difluoro groups and a pyrazolo[5,1-b][1,3]oxazine ring system. Its molecular formula is with a molecular weight of approximately 201.16 g/mol. The structural features contribute to its distinctive properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a crucial role in regulating intracellular cAMP levels. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in inflammation and other physiological processes .
Antiinflammatory Effects
Studies have shown that compounds within this class can exhibit anti-inflammatory properties. For instance, the inhibition of PDE4B leads to increased levels of cAMP, which can suppress pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Case Study 1: Inhibition of PDE4B
In a controlled study examining the effects of this compound on human cell lines, researchers observed a significant reduction in inflammatory markers when cells were treated with varying concentrations of the compound. The study concluded that the compound effectively reduces inflammation by inhibiting PDE4B activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of the compound against common bacterial strains. The results indicated that it exhibited bactericidal activity at concentrations lower than many existing antibiotics. This finding highlights its potential as an alternative treatment option in an era of increasing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
